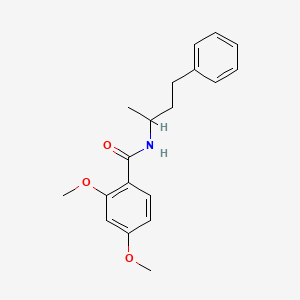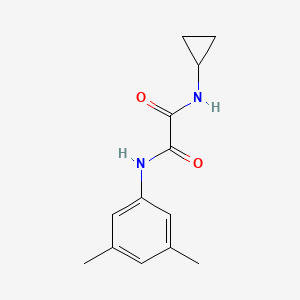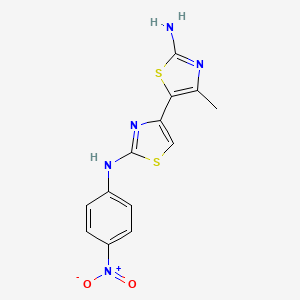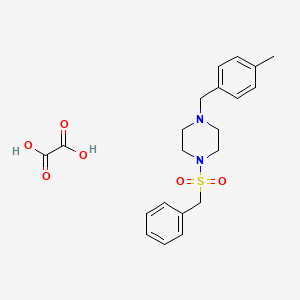
2,4-dimethoxy-N-(1-methyl-3-phenylpropyl)benzamide
説明
2,4-dimethoxy-N-(1-methyl-3-phenylpropyl)benzamide (DMPB) is a chemical compound that has been widely used in scientific research. It belongs to the class of benzamide derivatives and has been found to have various biological activities.
作用機序
The mechanism of action of 2,4-dimethoxy-N-(1-methyl-3-phenylpropyl)benzamide is not fully understood, but it is believed to involve the inhibition of NF-κB signaling pathway and the activation of the p38 MAPK pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immune response, and cell survival. The activation of NF-κB is known to be involved in the pathogenesis of various diseases, including cancer and inflammatory disorders. This compound has been found to inhibit the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. In addition, this compound has been shown to activate the p38 MAPK pathway, which is involved in the regulation of apoptosis and cell differentiation.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, including the modulation of oxidative stress, the regulation of cell cycle progression, and the induction of autophagy. This compound has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In addition, this compound has been found to induce G1 phase cell cycle arrest and to inhibit the proliferation of cancer cells. This compound has also been shown to induce autophagy, a process by which cells recycle damaged or unnecessary cellular components.
実験室実験の利点と制限
2,4-dimethoxy-N-(1-methyl-3-phenylpropyl)benzamide has several advantages for lab experiments, including its low toxicity, high solubility, and ease of synthesis. This compound has been found to have low toxicity in animal models, with no significant adverse effects observed at doses up to 200 mg/kg. This compound is also highly soluble in water and organic solvents, which makes it easy to prepare solutions for in vitro and in vivo experiments. In addition, the synthesis of this compound is relatively simple and can be performed using standard laboratory equipment.
One limitation of this compound is its relatively low potency compared to other benzamide derivatives. This compound has been found to have IC50 values in the micromolar range for most of its biological activities, which may limit its use in certain applications. Another limitation is the lack of clinical data on the safety and efficacy of this compound in humans, which may limit its potential for therapeutic use.
将来の方向性
For the study of 2,4-dimethoxy-N-(1-methyl-3-phenylpropyl)benzamide include the development of more potent analogs, the investigation of its pharmacokinetic properties, and the exploration of its therapeutic potential in various diseases.
科学的研究の応用
2,4-dimethoxy-N-(1-methyl-3-phenylpropyl)benzamide has been extensively studied for its biological activities, including anti-inflammatory, analgesic, and antitumor properties. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, and to reduce the expression of COX-2 in macrophages. This compound has also been shown to have a significant analgesic effect in animal models of acute and chronic pain. In addition, this compound has been found to induce apoptosis in various cancer cell lines, including breast, lung, and prostate cancer cells.
特性
IUPAC Name |
2,4-dimethoxy-N-(4-phenylbutan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-14(9-10-15-7-5-4-6-8-15)20-19(21)17-12-11-16(22-2)13-18(17)23-3/h4-8,11-14H,9-10H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYLIKPIDNXNRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49646976 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl imidothiocarbamate hydrochloride](/img/structure/B3946512.png)
![4-chloro-2-{[(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B3946518.png)
![N-{2-[(heptafluoropropyl)thio]phenyl}nicotinamide](/img/structure/B3946522.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(methylsulfonyl)piperazine](/img/structure/B3946532.png)

![2-(2-thienyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3946552.png)

![1H-indole-2,3-dione 3-{[4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]hydrazone}](/img/structure/B3946556.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(propylsulfonyl)piperazine](/img/structure/B3946559.png)
![1-[(2-nitrophenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate](/img/structure/B3946568.png)